molecular formula C14H15NO3S B14522270 Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-methylphenyl)- CAS No. 62918-97-2

Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-methylphenyl)-

Cat. No.: B14522270
CAS No.: 62918-97-2
M. Wt: 277.34 g/mol
InChI Key: LOIMIKLMMUTPMY-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-methylphenyl)- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a benzenesulfonamide group, which is a key structural feature contributing to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-methylphenyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-hydroxy-3-methylaniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-methylphenyl)- follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfonic acids and sulfonate esters.

    Reduction: Amines.

    Substitution: Nitrobenzenes, halobenzenes, and sulfonated benzenes.

Scientific Research Applications

Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-methylphenyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity and leading to various biological effects. This inhibition can disrupt cellular processes, making the compound effective against certain diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-methylphenyl)- is unique due to its specific structural features that confer distinct biological activities. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

62918-97-2

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

N-hydroxy-4-methyl-N-(3-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-11-6-8-14(9-7-11)19(17,18)15(16)13-5-3-4-12(2)10-13/h3-10,16H,1-2H3

InChI Key

LOIMIKLMMUTPMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC(=C2)C)O

Origin of Product

United States

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